2-oxo(113C)propanoic acid

Description

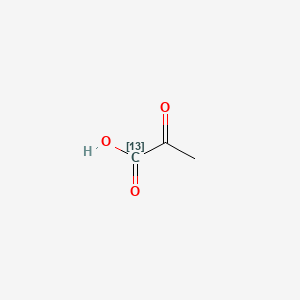

Structure

3D Structure

Properties

IUPAC Name |

2-oxo(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436366 | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99124-30-8 | |

| Record name | Pyruvic acid 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099124308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99124-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIJ84D9UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for 2 Oxo 1 13c Propanoic Acid

Chemical Synthesis Routes for Site-Specific 13C Enrichment

The synthesis of 2-oxo(1-13C)propanoic acid with high isotopic purity is paramount for its applications. Several chemical routes have been developed to achieve site-specific 13C enrichment. A common and straightforward method involves the protonation of commercially available 13C-enriched sodium pyruvate (B1213749).

Another innovative approach involves a palladium-catalyzed procedure for the preparation of vinyl esters, including 13C labeled vinyl pyruvate. This method has been reported to be efficient for producing precursors for hyperpolarization techniques. One such synthesis reported an isolated yield of 67% for 1-13C-vinyl pyruvate, with the potential for raw yields as high as 90%, though the sensitivity of vinyl pyruvates to acidic and basic conditions can impact the final isolated yield. chemrxiv.org

Table 1: Comparison of Selected Synthesis Routes for 13C-Labeled Pyruvate Precursors

Synthesis Route Starting Material Key Reagents/Catalysts Reported Yield Reference Protonation [1-13C]Sodium Pyruvate Strong Acid (e.g., H2SO4) High General Knowledge Palladium-Catalyzed Vinylation [1-13C]Pyruvic Acid Palladium catalyst, Vinyl source 67% (isolated)

Isotopic Purity and Stability Considerations

For effective use in metabolic studies, high isotopic purity of 2-oxo(1-13C)propanoic acid is essential. Commercially available precursors, such as pyruvic acid-1-13C, can be obtained with an isotopic purity of ≥99 atom % 13C. sigmaaldrich.com This high level of enrichment is crucial for maximizing the signal in sensitive detection methods like nuclear magnetic resonance (NMR).

However, pyruvic acid is known for its intrinsic lability, which can lead to degradation even under mild conditions. researchgate.net This instability presents a challenge for both storage and in vivo applications. The stability of the hyperpolarized state is also a critical factor, as the enhanced signal decays over time. The spin-lattice relaxation time (T1) is a key parameter in this regard, with a nominal T1 for [1-13C]pyruvate being approximately 60 seconds at clinical magnetic fields. nih.gov

Table 2: Isotopic Purity and Stability of 2-oxo(1-13C)propanoic acid

Parameter Value Significance Reference Isotopic Purity ≥99 atom % 13C Maximizes signal for detection and minimizes interference from unlabeled molecules. Chemical Stability Inherently labile Requires careful handling and storage to prevent degradation. T1 Relaxation Time (Hyperpolarized) ~60 seconds (at clinical fields) Determines the time window for in vivo imaging and metabolic studies. acs.org

Hyperpolarization Techniques for Signal Enhancement

The low natural abundance and sensitivity of 13C necessitate the use of hyperpolarization techniques to enhance the NMR signal by several orders of magnitude, making real-time metabolic imaging possible. ucsf.edu

Dynamic Nuclear Polarization (DNP) for Dissolution-State MR

Dynamic Nuclear Polarization (DNP) is a widely used technique to dramatically increase the polarization of 13C nuclei. The process involves mixing the 13C-labeled compound with a stable radical (polarizing agent) at very low temperatures (around 1.4 K) and high magnetic fields (e.g., 3.35 T) and then irradiating the sample with microwaves. ucsf.edu This transfers the high polarization of the electron spins of the radical to the 13C nuclei. Following polarization, the sample is rapidly dissolved to create an injectable solution with a massively enhanced NMR signal, often achieving a signal enhancement of over 10,000-fold. ucsf.edu Polarization levels of 17-21% have been reported for [1-13C]pyruvate in solution using this method. ucsf.edu

Optimization of Hyperpolarized 2-oxo(1-13C)propanoic acid Production

Optimizing the production of hyperpolarized 2-oxo(1-13C)propanoic acid is crucial for maximizing the signal enhancement and ensuring reproducibility. Key parameters that are often optimized include the concentration of the polarizing agent, with a common choice being the trityl radical OX063 at a concentration of 15 mM. rsc.org The addition of a gadolinium-based contrast agent (Gd3+) has also been investigated to improve DNP efficiency. Studies have shown that Gd3+ doping can lead to a monotonic increase in the DNP-enhanced nuclear polarization up to a certain concentration. acs.org

Table 3: Parameters for Optimization of Hyperpolarized 2-oxo(1-13C)propanoic acid Production via DNP

Parameter Typical Value/Condition Effect on Polarization Reference Temperature ~1.4 K Low temperatures are essential for high electron and subsequent nuclear polarization. chemrxiv.org Magnetic Field 3.35 T A high magnetic field is required to achieve high initial electron spin polarization. chemrxiv.org Polarizing Agent (Radical) Trityl OX063 (15 mM) The choice and concentration of the radical are critical for efficient polarization transfer. Gd3+ Doping 1-2 mM Can increase DNP-enhanced nuclear polarization. sigmaaldrich.com

Challenges in Maintaining Polarization Lifetime and Signal-to-Noise Ratio

A significant challenge in hyperpolarized 13C MRI is the transient nature of the hyperpolarized state. The enhanced polarization decays back to thermal equilibrium with a time constant known as the spin-lattice relaxation time (T1). For [1-13C]pyruvate, the T1 is on the order of tens of seconds in a biological environment, which limits the time available for injection, distribution, metabolic conversion, and data acquisition. nih.gov The T1 of [1-13C]pyruvate has been measured to be approximately 65 seconds in an aqueous solution at 4.7 T. nih.gov

The signal-to-noise ratio (SNR) is another critical factor. While hyperpolarization provides a massive initial boost in signal, maintaining a high SNR throughout the experiment is challenging due to the rapid decay of polarization. The SNR is influenced by factors such as the initial polarization level, the T1 relaxation time, the concentration of the injected compound, and the efficiency of the MRI data acquisition sequence. nih.gov The irreversible loss of polarization through radiofrequency (RF) pulses during imaging also contributes to the decay of the hyperpolarized signal. nih.gov

Table 4: Factors Affecting Polarization Lifetime and Signal-to-Noise Ratio

Factor Challenge Mitigation Strategies Reference T1 Relaxation The hyperpolarized signal decays with a time constant of ~60-65 seconds, limiting the experimental window. Use of molecules with longer T1, optimization of dissolution media, and rapid imaging sequences. [3, 7] RF Pulse Excitation Each RF pulse used for imaging irreversibly consumes a fraction of the hyperpolarization. Low flip angle pulse sequences and efficient k-space trajectories (e.g., symmetric EPI). [3, 7] Biological Environment Interactions with biological molecules can shorten T1. For example, T1 of [1-13C]pyruvate is ~45 seconds in blood. Understanding and modeling these interactions to better interpret the data.

Advanced Analytical Techniques for 2 Oxo 1 13c Propanoic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the chemical environment of atomic nuclei. For metabolic studies, ¹³C NMR is particularly useful as it can distinguish between different carbon positions within a molecule, allowing for the precise tracking of labeled atoms as they are incorporated into various metabolites.

¹³C NMR Spectroscopic Analysis of Metabolic Intermediates

Conventional ¹³C NMR spectroscopy, while limited by its inherently low sensitivity, can provide valuable insights into metabolic fluxes when combined with the infusion of ¹³C-labeled substrates like 2-oxo(1-¹³C)propanoic acid. By analyzing the ¹³C enrichment in key metabolites, researchers can elucidate the relative contributions of different metabolic pathways. nih.gov For instance, the conversion of [U-¹³C₃]pyruvate (derived from [U-¹³C₆]glucose) into acetyl-CoA and its subsequent entry into the TCA cycle can be monitored by observing the ¹³C labeling patterns in glutamate (B1630785). nih.gov This type of isotopomer analysis can reveal the fraction of acetyl-CoA derived from glucose versus other sources. nih.gov

The chemical shifts of the ¹³C-labeled carboxyl group in pyruvate (B1213749) and its key metabolites are distinct, enabling their simultaneous detection and quantification. These shifts are sensitive to the local chemical environment and can even be influenced by factors like temperature. nih.gov

Table 1: Typical ¹³C Chemical Shifts of 2-oxo(1-¹³C)propanoic acid and its Metabolites

| Compound | Labeled Carbon Position | Chemical Shift (ppm) |

| 2-oxo(1-¹³C)propanoic acid | C1 | ~171 |

| [1-¹³C]Lactic acid | C1 | ~183 |

| [1-¹³C]Alanine | C1 | ~177 |

| [¹³C]Bicarbonate | C1 | ~161 |

Note: Chemical shifts can vary slightly depending on experimental conditions such as pH, solvent, and magnetic field strength.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)

A significant breakthrough in overcoming the low sensitivity of ¹³C NMR is the development of hyperpolarization techniques, most notably dissolution dynamic nuclear polarization (dDNP). nih.govnih.gov This method can increase the ¹³C nuclear spin polarization by over 10,000-fold, dramatically enhancing the signal-to-noise ratio (SNR) for a short period (typically on the order of minutes). escholarship.orgmdpi.comyoutube.com This signal enhancement allows for the real-time, non-invasive imaging of metabolic processes in vivo following the injection of a hyperpolarized substrate like [1-¹³C]pyruvic acid. nih.govyoutube.com

Hyperpolarized ¹³C MRS enables the direct, real-time observation of enzymatic reactions in vivo. rsc.org A classic example is the conversion of hyperpolarized [1-¹³C]pyruvic acid to [1-¹³C]lactic acid, a reaction catalyzed by the enzyme lactate (B86563) dehydrogenase (LDH). rsc.orgacs.orgnih.govacs.org The rate of this conversion is often elevated in cancer cells due to the Warburg effect, making this a valuable biomarker for tumor detection and monitoring treatment response. nih.govoup.com The appearance of the [1-¹³C]lactic acid signal, alongside the decaying [1-¹³C]pyruvic acid signal, can be monitored with high temporal resolution, providing a direct measure of LDH flux. rsc.orgacs.orgacs.org Similarly, the conversion to [1-¹³C]alanine and [¹³C]bicarbonate, catalyzed by alanine (B10760859) aminotransferase (ALT) and pyruvate dehydrogenase (PDH) respectively, can also be detected in real-time, offering insights into other key metabolic pathways. nih.govnih.govpnas.org

Dynamic MRS and Magnetic Resonance Spectroscopic Imaging (MRSI) are techniques used to acquire temporal and spatial information about the distribution of hyperpolarized [1-¹³C]pyruvic acid and its metabolites. nih.govnih.gov Slice-localized dynamic MRS can track the uptake of the labeled pyruvate and its conversion to products like lactic acid and alanine over time within a specific region of interest. escholarship.orgnih.gov Three-dimensional MRSI provides metabolic maps, overlaying the spatial distribution of each metabolite onto anatomical images. nih.govnih.govismrm.orgismrm.org These techniques have been instrumental in demonstrating metabolic differences between healthy and diseased tissues, such as the elevated lactic acid production in tumors. nih.govnih.govnih.gov Advanced methods, like multiband excitation pulses, are being developed to improve the efficiency of dynamic MRSI by selectively exciting the low-concentration metabolites with larger flip angles while preserving the magnetization of the highly concentrated pyruvate substrate. ismrm.orgismrm.org

Table 2: Research Findings from Dynamic MRS and MRSI with Hyperpolarized [1-¹³C]pyruvic acid

| Finding | Tissue/Model | Key Metabolites Detected | Significance | Reference |

| Increased lactate/pyruvate ratio in tumors | Squamous cell carcinoma and colon cancer xenografts | [1-¹³C]pyruvic acid, [1-¹³C]lactic acid | Delineates tumors based on aerobic glycolysis and can detect early response to radiotherapy. | nih.gov |

| Altered lactate to alanine ratio in fasted state | Rat liver | [1-¹³C]pyruvic acid, [1-¹³C]lactic acid, [1-¹³C]alanine | Demonstrates the ability to detect physiological perturbations in liver metabolism. | escholarship.orgnih.gov |

| Increased lactate and bicarbonate during exercise | Human skeletal muscle | [1-¹³C]pyruvic acid, [1-¹³C]lactic acid, [¹³C]bicarbonate | Reflects the rapid onset of glycolysis and oxidative phosphorylation during muscle contraction. | rsna.orgrsna.orgnih.gov |

| Elevated lactate in epileptic tissue | Mouse model of epilepsy | [1-¹³C]pyruvic acid, [1-¹³C]lactic acid | Potential to non-invasively map epileptic foci for surgical guidance. | oup.com |

Hyperpolarized ¹³C MRS can be used to probe the kinetics of metabolic exchange reactions. The observed signal from a metabolite like [1-¹³C]lactic acid following the injection of hyperpolarized [1-¹³C]pyruvic acid is a result of the label exchange catalyzed by LDH. nih.govacs.org The intensity of the lactic acid signal is related to both the enzymatic activity and the size of the endogenous lactate pool. nih.govacs.org By applying kinetic models to the dynamic data, it is possible to estimate the apparent conversion rate constants (k_PL) for the pyruvate-to-lactate exchange. nih.gov More advanced pulse sequences, such as saturation-recovery schemes, can be employed to obtain more quantitative measurements of metabolic exchange rates. nih.govdtu.dk These methods selectively excite the metabolite signals to saturation and then measure their recovery as they are produced from the hyperpolarized pyruvate pool, providing a more direct measure of the forward conversion rate. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS is a powerful tool for metabolomics and can be used to analyze the incorporation of ¹³C from labeled substrates into various metabolites.

While NMR provides information on the positional isotopomers (the specific location of the ¹³C label within a molecule), MS readily distinguishes between mass isotopologues (molecules that differ in the number of ¹³C atoms they contain). nih.govyoutube.com For instance, after administration of a ¹³C-labeled substrate, MS can determine the mass isotopologue distribution (MID) for a metabolite like pyruvic acid, revealing the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms. embopress.org This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. For example, the analysis of the MID of phosphoenolpyruvate (B93156), a key gluconeogenic precursor, can provide important information about the regulation of gluconeogenesis and the TCA cycle. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopomer Analysis

Gas chromatography-mass spectrometry is a cornerstone technique for metabolic flux analysis (MFA), particularly for the analysis of ¹³C-labeling patterns in central carbon metabolism. shimadzu.comcreative-proteomics.com This method is highly effective for separating and identifying volatile and thermally stable compounds. However, key metabolites of pyruvate, such as organic acids, amino acids, and sugar phosphates, are typically non-volatile. Therefore, a critical step in GC-MS analysis is chemical derivatization, which increases the volatility of these analytes, allowing them to pass through the gas chromatograph. youtube.com

A common derivatization strategy involves a two-step process: methoximation followed by silylation. youtube.com Methoximation protects carbonyl groups (aldehyde and keto groups), preventing the formation of multiple derivatives from tautomers, while silylation replaces active hydrogens on carboxyl, hydroxyl, and amine groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). youtube.combslonline.org For instance, pyruvate and lactate require derivatization to be effectively separated and analyzed by GC-MS. researchgate.netmdpi.com

Once derivatized, the metabolites are separated based on their boiling points and interaction with the GC column's stationary phase. Upon elution from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. shimadzu.com This fragmentation is highly reproducible and creates a unique mass spectrum, or fingerprint, for each compound.

Crucially for isotopomer analysis, the mass-to-charge (m/z) ratio of these fragments provides information about the position of ¹³C atoms within the molecule's carbon skeleton. shimadzu.com By analyzing the mass shifts in specific fragments, researchers can deduce the distribution of the ¹³C label that originated from 2-oxo(1-¹³C)propanoic acid. For example, after administration of [1-¹³C]pyruvate, the ¹³C label is lost as ¹³CO₂ during the pyruvate dehydrogenase (PDH) reaction to form acetyl-CoA. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the ¹³C label is retained. nih.gov This differential labeling is reflected in the mass spectra of downstream metabolites like malate (B86768) and glutamate. nih.gov

The analysis of these mass isotopomer distributions in key metabolites, such as proteinogenic amino acids which accumulate over time, provides the detailed data required for computational models of ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govspringernature.com This allows for the precise quantification of fluxes through interconnected pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. shimadzu.comfrontiersin.org

| Metabolite Fragment (TBDMS-derivatized) | Carbon Atoms Represented | Unlabeled Mass (m/z) | Expected Mass after [1-¹³C]Pyruvate Metabolism via Pyruvate Carboxylase | Pathway Implication |

|---|---|---|---|---|

| Aspartate [M-57]⁺ | C1-C2-C3-C4 | 418 | 419 (M+1) | Indicates anaplerotic flux into the TCA cycle. |

| Glutamate [M-57]⁺ | C1-C2-C3-C4-C5 | 432 | 432 (M+0) or 433 (M+1) | Labeling depends on turns of the TCA cycle. |

| Alanine [M-57]⁺ | C1-C2-C3 | 260 | 261 (M+1) | Reflects the labeling state of the pyruvate pool. |

| Malate Fragment [m/z 233] | C1-C2-C3-C4 (rearranged) | 233 | 234 (M+1) | Directly shows incorporation from labeled oxaloacetate. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry is an exceptionally versatile and sensitive technique for metabolite profiling, offering significant advantages for the analysis of polar, non-volatile, and thermally labile compounds commonly found in central carbon metabolism. hilarispublisher.com Unlike GC-MS, LC-MS typically does not require derivatization, as it separates compounds in their native state in a liquid mobile phase. This simplifies sample preparation and avoids potential artifacts or biases introduced by derivatization reactions. acs.org

In LC-MS, metabolites are separated based on their physicochemical properties—such as polarity, charge, and size—through interactions with the stationary phase of the LC column. Various chromatographic modes can be employed, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and ion-pairing chromatography, to achieve comprehensive coverage of the metabolome. hilarispublisher.com Following separation, the column eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique used in metabolomics. It is a "soft" ionization method that typically generates intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), preserving the molecular weight information of the analytes. sigmaaldrich.com

This characteristic is particularly useful for tracer studies with 2-oxo(1-¹³C)propanoic acid, as it allows for the direct and straightforward detection of the mass shift in metabolites that have incorporated the ¹³C label. For example, the conversion of [1-¹³C]pyruvate (unlabeled mass ~88 Da) to [1-¹³C]lactate (unlabeled mass ~90 Da) or [1-¹³C]alanine (unlabeled mass ~89 Da) can be monitored by detecting the corresponding M+1 ions. sigmaaldrich.comnih.gov

LC-MS is widely used for both targeted and untargeted metabolomics. In a targeted approach, the mass spectrometer is set to monitor specific, known metabolites of pyruvate, allowing for highly sensitive and accurate quantification. This is often achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides excellent specificity. sigmaaldrich.com In untargeted profiling, the instrument scans a wide mass range to detect as many metabolites as possible, providing a global view of the metabolic changes induced by the introduction of the ¹³C-labeled substrate.

One study detailed a quantitative method for analyzing ¹³C-pyruvate and ¹³C-lactate in blood using reversed-phase LC-ESI-MS after derivatization with 3-nitrophenylhydrazine. sigmaaldrich.com This approach yielded excellent analytical performance, demonstrating the robustness of LC-MS for quantifying specific labeled metabolites in complex biological matrices. sigmaaldrich.com

| Parameter | ¹³C-Pyruvate | ¹³C-Lactate |

|---|---|---|

| Lower Limit of Quantification (µM) | 4.5 | 9.0 |

| Total Precision (% RSD) | < 9.2% | < 5.8% |

| Accuracy (Relative Error) | < 2.4% | < 6.3% |

| Recovery Range | 93-115% | 70-111% |

Detection of Mass Isotopologue Distributions (MDVs)

The ultimate output of a stable isotope tracing experiment is the mass isotopologue distribution (MDV) for various metabolites of interest. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. nih.gov For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues, designated as M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), up to M+n (all 'n' carbons are ¹³C). nih.gov The MDV is a vector that describes the fractional abundance of each of these isotopologues, with the sum of all fractions equaling 1 (or 100%). nih.gov

Mass spectrometry (both GC-MS and LC-MS) is the primary tool for measuring MDVs. nih.govethz.ch The mass spectrometer separates ions based on their mass-to-charge ratio, naturally distinguishing between the different isotopologues of a metabolite or its fragments. By integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.) and normalizing them to the total peak area for that metabolite, the fractional abundance can be calculated. embopress.org

A crucial step in determining the MDV from experimental data is the correction for the natural abundance of stable isotopes (primarily ¹³C, which has a natural abundance of ~1.1%). nih.gov Even in an unlabeled metabolite (M+0), there is a non-zero probability of finding one or more ¹³C atoms, which contributes to the signals at M+1, M+2, etc. This natural isotopic background must be mathematically subtracted to determine the true fractional enrichment resulting from the administered tracer. nih.gov

The MDV of a downstream metabolite provides a rich signature of the metabolic pathways that contributed to its synthesis. researchgate.net When 2-oxo(1-¹³C)propanoic acid is metabolized, the ¹³C label is transferred to other molecules, and the resulting MDVs reveal the routing of this carbon atom. For instance:

Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH): As mentioned, the entry of [1-¹³C]pyruvate into the TCA cycle via PC results in M+1 oxaloacetate, and subsequently M+1 malate and aspartate. nih.gov Entry via PDH results in unlabeled acetyl-CoA (the ¹³C is lost as CO₂), which condenses with oxaloacetate to form citrate (B86180). nih.gov Therefore, a high M+1 fraction in malate is a strong indicator of PC activity. nih.gov

TCA Cycle Activity: As M+1 oxaloacetate cycles through the TCA cycle and condenses with unlabeled acetyl-CoA, it will lead to M+1 isotopologues of other TCA intermediates like α-ketoglutarate and succinate (B1194679). biorxiv.org Subsequent turns of the cycle can lead to different labeling patterns, and analyzing the full MDV can help resolve complex flux scenarios. biorxiv.org

By analyzing the MDVs of multiple connected metabolites, researchers can build a comprehensive picture of metabolic reprogramming in various physiological and pathological states. dntb.gov.ua

| Isotopologue | Fractional Abundance (Condition A: Low PC Flux) | Fractional Abundance (Condition B: High PC Flux from [1-¹³C]Pyruvate) | Interpretation |

|---|---|---|---|

| M+0 (Unlabeled) | 0.95 | 0.40 | Represents malate synthesized from unlabeled sources. |

| M+1 | 0.04 | 0.55 | Primarily represents malate synthesized via pyruvate carboxylase incorporating the ¹³C label. |

| M+2 | 0.01 | 0.04 | Can arise from other labeled sources or multiple turns of the TCA cycle. |

| M+3 | <0.01 | <0.01 | Typically low when using a single-labeled precursor like [1-¹³C]pyruvate. |

| M+4 | <0.01 | <0.01 | Typically low when using a single-labeled precursor like [1-¹³C]pyruvate. |

Metabolic Flux Analysis Mfa Using 2 Oxo 1 13c Propanoic Acid As a Tracer

Theoretical Frameworks for 13C-Metabolic Flux Analysis

The foundational principle of 13C-MFA lies in the unique and predictable ways that metabolic pathways alter the carbon skeleton of substrates. When 2-oxo(1-13C)propanoic acid is introduced as a tracer, the labeled carbon at the C1 position follows distinct routes depending on the enzymatic reactions it encounters. This allows for the elucidation of fluxes at critical metabolic nodes.

A primary metabolic fate of pyruvate (B1213749) is its entry into the tricarboxylic acid (TCA) cycle. There are two main entry points, each with a different consequence for the 13C label from [1-13C]pyruvate:

Pyruvate Dehydrogenase (PDH) Pathway: In this oxidative decarboxylation reaction, the C1 carboxyl group of pyruvate is released as carbon dioxide (CO2). Consequently, the 13C label is lost, and the resulting acetyl-CoA that enters the TCA cycle is unlabeled. nih.gov

Pyruvate Carboxylase (PC) Pathway (Anaplerosis): This reaction carboxylates pyruvate to form oxaloacetate, a four-carbon intermediate of the TCA cycle. Crucially, this reaction retains the 13C label from the C1 position of pyruvate. nih.gov

The differential fate of the 13C label in these two pathways is the cornerstone for quantifying their relative contributions. By measuring the 13C enrichment in TCA cycle intermediates and related metabolites, the flux through both the PDH and PC pathways can be determined.

Beyond the TCA cycle, the 13C label from [1-13C]pyruvate can also be traced into other metabolic products:

Lactate (B86563): The conversion of pyruvate to lactate via lactate dehydrogenase (LDH) retains the carbon backbone, resulting in the formation of [1-13C]lactate. nih.gov

Alanine (B10760859): Transamination of pyruvate by alanine transaminase (ALT) also preserves the carbon skeleton, producing [1-13C]alanine. nih.gov

By analyzing the isotopic enrichment in these downstream products, the rates of these respective reactions can be quantified. The theoretical framework of 13C-MFA relies on achieving an isotopic steady state, where the labeling of intracellular metabolites becomes constant over time. This allows for the application of algebraic models to relate the measured labeling patterns to the underlying metabolic fluxes.

Computational Modeling and Data Integration in 13C-MFA

The quantitative interpretation of 13C labeling data necessitates the use of computational models. These models mathematically describe the metabolic network and the flow of carbon atoms through it. For experiments utilizing 2-oxo(1-13C)propanoic acid, the model integrates the labeling data from various metabolites to estimate the intracellular fluxes.

The process typically involves the following steps:

Metabolic Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the biochemical reactions and the atom transitions for each reaction.

Isotopomer Labeling Model: This model simulates the expected labeling patterns of metabolites for a given set of metabolic fluxes. It accounts for the specific position of the 13C label from [1-13C]pyruvate and how it is redistributed through the network.

Flux Estimation: An optimization algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured labeling data. This is achieved by minimizing the difference between the simulated and measured labeling patterns.

Several computational tools and software packages are available for 13C-MFA, which facilitate the construction of metabolic models, the simulation of labeling data, and the estimation of fluxes. These tools can handle complex metabolic networks and integrate data from multiple analytical platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Integration: A key aspect of computational modeling in 13C-MFA is the integration of various data types to constrain the flux estimation. This includes:

Isotopic Labeling Data: The mass isotopomer distributions (MIDs) of key metabolites, which represent the fractional abundance of molecules with different numbers of 13C atoms.

Kinetic modeling is also employed, particularly in dynamic studies using hyperpolarized [1-13C]pyruvate, to determine metabolic conversion rates by fitting dynamic data of metabolite concentrations to a multi-site model. nih.gov

The table below illustrates a simplified example of data used in a computational model for 13C-MFA with [1-13C]pyruvate.

| Metabolite | Measured 13C Enrichment (%) | Simulated 13C Enrichment (%) |

| Lactate | 45 | 44.8 |

| Alanine | 30 | 30.2 |

| Citrate (B86180) | 5 | 5.1 |

| Malate (B86768) | 8 | 7.9 |

Interpretation of 13C Labeling Patterns for Pathway Contribution Quantification

The interpretation of 13C labeling patterns is central to quantifying the contribution of different metabolic pathways. With 2-oxo(1-13C)propanoic acid as the tracer, the labeling state of specific metabolites provides direct insights into cellular metabolism.

TCA Cycle Intermediates:

Citrate: When [1-13C]pyruvate enters the TCA cycle via pyruvate carboxylase, it forms M+1 labeled oxaloacetate. The condensation of this with unlabeled acetyl-CoA (from PDH activity where the label is lost) results in M+1 citrate. Therefore, the abundance of M+1 citrate is a direct indicator of the anaplerotic flux through pyruvate carboxylase.

Malate, Fumarate (B1241708), and Aspartate: Similar to citrate, the presence of M+1 labeling in these four-carbon TCA cycle intermediates and their derivatives (like aspartate) also signifies the activity of pyruvate carboxylase. nih.gov

The ratio of labeled to unlabeled species of these intermediates can be used to calculate the relative flux of pyruvate through the PC pathway compared to the PDH pathway.

Lactate and Alanine:

The degree of 13C enrichment in lactate and alanine reflects the proportion of these metabolites derived from the exogenously supplied [1-13C]pyruvate relative to other, unlabeled sources. This allows for the quantification of pyruvate-to-lactate and pyruvate-to-alanine conversion rates. nih.gov

The following table provides a summary of how the labeling patterns of key metabolites are interpreted to quantify pathway contributions when using [1-13C]pyruvate as a tracer.

| Observed Labeling Pattern | Metabolic Interpretation | Pathway Contribution Quantified |

| M+1 Citrate | Indicates the condensation of M+1 oxaloacetate (from pyruvate carboxylase) with unlabeled acetyl-CoA. | Pyruvate Carboxylase (Anaplerosis) |

| M+1 Malate/Fumarate | Reflects the formation of these TCA cycle intermediates from M+1 oxaloacetate. | Pyruvate Carboxylase (Anaplerosis) |

| Unlabeled TCA Intermediates | Suggests entry of carbon into the TCA cycle via the PDH pathway where the 13C label is lost. | Pyruvate Dehydrogenase |

| M+1 Lactate | Shows the direct conversion of [1-13C]pyruvate to lactate. | Lactate Dehydrogenase |

| M+1 Alanine | Indicates the transamination of [1-13C]pyruvate to alanine. | Alanine Transaminase |

By carefully analyzing these labeling patterns within the framework of a computational model, 13C-MFA with 2-oxo(1-13C)propanoic acid provides a detailed and quantitative picture of central carbon metabolism.

Investigation of Central Carbon Metabolism Via 2 Oxo 1 13c Propanoic Acid Tracing

Glycolysis and Pyruvate (B1213749) Fate

Pyruvate stands at a crucial metabolic crossroads, its fate being determined by the cellular energy status and biosynthetic requirements. nih.gov The metabolism of glucose through glycolysis culminates in the production of pyruvate. wikipedia.org This molecule can then be channeled into several pathways, two of the most significant being its conversion to lactate (B86563) and alanine (B10760859). The use of 2-oxo(1-13C)propanoic acid allows for the real-time monitoring of these conversions.

Lactate Dehydrogenase (LDH) Mediated Pyruvate-Lactate Interconversion

The interconversion of pyruvate and lactate is a reversible reaction catalyzed by the enzyme lactate dehydrogenase (LDH). nih.gov This reaction is central to anaerobic metabolism, allowing for the regeneration of NAD+ required for glycolysis to continue in the absence of oxygen. The use of hyperpolarized [1-13C]pyruvate in conjunction with nuclear magnetic resonance (NMR) spectroscopy has become a powerful tool for measuring the kinetics of this exchange in real-time. nih.govnih.gov

The conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate can be readily detected, providing a sensitive measure of LDH activity. d-nb.inforesearchgate.net This has been particularly valuable in cancer research, where altered energy metabolism, characterized by increased lactate production even in the presence of oxygen (the Warburg effect), is a hallmark. nih.gov Studies have shown a correlation between LDHA activity and the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate. researchgate.net

Below is a data table summarizing the kinetic parameters of the pyruvate-lactate exchange measured in human colorectal carcinoma SW1222 cells using both a 1H-NMR assay with [3-13C]pyruvate and a hyperpolarized 13C-NMR assay with [1-13C]pyruvate. nih.gov

| Assay Type | Forward Reaction Rate Constant (kPL) (nmol/s/106 cells) | Backward Reaction Rate Constant (kLP) (nmol/s/106 cells) |

| 1H-NMR | 0.506 ± 0.054 | 0.376 ± 0.091 |

| Hyperpolarized 13C-NMR | 0.441 ± 0.090 | Not reliably measured |

Data presented as mean ± standard deviation (n=3).

Alanine Aminotransferase (ALT) Catalyzed Pyruvate-Alanine Transamination

Another significant fate of pyruvate is its conversion to alanine, a reaction catalyzed by alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT). nih.govwikipedia.org This reversible transamination reaction involves the transfer of an amino group from glutamate (B1630785) to pyruvate, forming α-ketoglutarate and alanine. nih.gov This process is crucial for the interplay between carbohydrate and amino acid metabolism.

The administration of [1-13C]pyruvate allows for the detection of [1-13C]alanine, providing a measure of ALT activity. pnas.orgnih.gov This has been demonstrated in various tissues, including the liver and brain. researchgate.netcdc.gov In healthy, well-perfused liver slices, the ratio of ALT to LDH activity has been observed to be approximately 2.3. researchgate.net The enzyme L-alanine-oxo-acid transaminase also catalyzes the reaction between L-alanine and a 2-oxo acid to produce pyruvate and an L-amino acid. wikipedia.orgmonarchinitiative.org

Tricarboxylic Acid (TCA) Cycle Fluxes

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. mdpi.com Pyruvate enters the TCA cycle through two primary pathways: oxidative decarboxylation to acetyl-CoA and anaplerotic carboxylation to oxaloacetate. The use of 2-oxo(1-13C)propanoic acid provides a unique window into these fluxes.

Pyruvate Dehydrogenase (PDH) Complex Activity and Oxidative Decarboxylation to Acetyl-CoA

The pyruvate dehydrogenase (PDH) complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle. youtube.com In this reaction, the carboxyl group of pyruvate is removed as CO2. When using [1-13C]pyruvate as a tracer, the labeled carbon is released as 13CO2, which is then rapidly hydrated to form [13C]bicarbonate (H13CO3−). pnas.org

The detection of hyperpolarized [13C]bicarbonate by magnetic resonance spectroscopy provides a direct measure of PDH flux. pnas.orgnih.gov This technique has been employed to assess PDH activity in various organs, including the heart and brain. pnas.orgnih.gov For instance, in the heart, the appearance of 13CO2 and H13CO3− from [1-13C]pyruvate has been shown to exclusively reflect flux through the PDH complex and not from decarboxylation reactions within the TCA cycle itself. pnas.org The 2-oxoacid dehydrogenase complexes, including PDH, can also be a significant source of superoxide/hydrogen peroxide in mitochondria. nih.gov

Pyruvate Carboxylase (PC) Activity and Anaplerotic Flux to Oxaloacetate

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that replenishes TCA cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. researchgate.netwikipedia.orgnih.gov This process is vital for maintaining the integrity of the TCA cycle, especially in tissues with high biosynthetic demands. When [1-13C]pyruvate is used as a tracer, the 13C label is retained in the resulting [1-13C]oxaloacetate. nih.gov

The detection of downstream metabolites derived from [1-13C]oxaloacetate, such as [1-13C]malate and [1-13C]aspartate, provides a measure of PC flux. pnas.org This has been particularly useful in studying hepatic metabolism, where anaplerosis via PC is a major fate of pyruvate. pnas.orgismrm.org In the liver, the production of hyperpolarized 13CO2 from [1-13C]pyruvate can reflect both PDH activity and the anaplerotic entry of pyruvate into the TCA cycle followed by decarboxylation at various points. nih.govresearchgate.net

Generation of TCA Cycle Intermediates (e.g., Citrate (B86180), Malate (B86768), Aspartate, Fumarate (B1241708), Succinate (B1194679), Glutamate)

The entry of labeled carbon from [1-13C]pyruvate into the TCA cycle via pyruvate carboxylase leads to the labeling of various cycle intermediates. The initial product, [1-13C]oxaloacetate, can be further metabolized within the cycle. pnas.org Through the action of TCA cycle enzymes, the 13C label can be incorporated into other intermediates.

For example, the appearance of hyperpolarized [1-13C]malate and [1-13C]aspartate can be detected within seconds of administering hyperpolarized [1-13C]pyruvate, indicating rapid flux through PC. pnas.org The symmetric nature of fumarate can lead to scrambling of the label, resulting in the detection of [4-13C]malate and [4-13C]aspartate as well. pnas.org The use of [1-13C]pyruvate allows for the monitoring of these anaplerotic and cataplerotic reactions in real-time. pnas.org While [1-13C]pyruvate is useful for tracking anaplerosis, tracers like [2-13C]pyruvate are employed to follow the label through oxidative metabolism in the TCA cycle, leading to labeled citrate and glutamate. medrxiv.org

The following table summarizes the key TCA cycle intermediates and their labeling patterns when using [1-13C]pyruvate as a tracer, primarily reflecting anaplerotic flux.

| Initial Labeled Substrate | Primary Anaplerotic Product | Downstream Labeled Intermediates |

| [1-13C]Pyruvate | [1-13C]Oxaloacetate | [1-13C]Malate, [1-13C]Aspartate, [4-13C]Malate, [4-13C]Aspartate, [13C]Bicarbonate |

Assessment of Anaplerotic vs. Cataplerotic Fluxes

The citric acid cycle (TCA cycle) is a central hub in metabolism, essential for both energy production and providing precursors for biosynthesis. wikipedia.org The maintenance of this cycle's intermediates is critical and is governed by the balance between two opposing processes: anaplerosis and cataplerosis. wikipedia.org Anaplerosis involves reactions that replenish TCA cycle intermediates, while cataplerosis describes pathways that drain these intermediates for other metabolic functions like gluconeogenesis or fatty acid synthesis. wikipedia.orgresearchgate.net Tracing the metabolic fate of 2-oxo(1-13C)propanoic acid, also known as [1-13C]pyruvate, provides a powerful method to simultaneously assess these fluxes in real-time. pnas.org

Upon entering the cell, [1-13C]pyruvate can follow several metabolic routes. The anaplerotic pathway, primarily catalyzed by pyruvate carboxylase, converts [1-13C]pyruvate into [1-13C]oxaloacetate. pnas.orgresearchgate.net This directly enriches the TCA cycle and leads to the appearance of the 13C label in connected intermediates, notably [1-13C]malate and [1-13C]aspartate. pnas.org The TCA cycle includes a symmetric intermediate, fumarate. Flux through fumarase can result in the repositioning of the 13C label from the C1 to the C4 position of malate and aspartate. pnas.org The ratio of [1-13C] to [4-13C] enrichment in these molecules offers insights into the rate of anaplerosis versus the subsequent equilibration within the TCA cycle. pnas.org

Conversely, cataplerotic flux can be monitored by tracking the products that exit the TCA cycle. A key cataplerotic process, particularly in the liver and kidney during fasting, is gluconeogenesis. nih.gov In this pathway, oxaloacetate (which becomes labeled at the C4 position after scrambling) is decarboxylated by phosphoenolpyruvate (B93156) carboxykinase (PEPCK). pnas.orgnih.gov This reaction releases the labeled carbon as [13C]bicarbonate (in equilibrium with 13CO2), which can be detected as a marker of cataplerotic activity. pnas.orgresearchgate.net It is important to note that [13C]bicarbonate can also be generated directly from [1-13C]pyruvate via the pyruvate dehydrogenase (PDH) complex, an entry point into oxidative metabolism rather than anaplerosis. nih.gov The relative contribution of PEPCK and PDH to the bicarbonate signal is dependent on the metabolic state; for instance, in the fasted liver, the signal is predominantly from PEPCK-driven cataplerosis. pnas.orgresearchgate.net

| Metabolic Product from [1-13C]Pyruvate | Indicated Flux | Key Enzyme(s) | Significance |

|---|---|---|---|

| [1-13C]Malate / [1-13C]Aspartate | Anaplerosis | Pyruvate Carboxylase | Direct replenishment of the TCA cycle intermediate pool. pnas.org |

| [4-13C]Malate / [4-13C]Aspartate | Anaplerosis & TCA Cycle Equilibration | Pyruvate Carboxylase, Fumarase | Indicates label scrambling through the symmetric intermediate fumarate. pnas.org |

| [13C]Bicarbonate | Cataplerosis (Gluconeogenesis) | Pyruvate Carboxylase, Fumarase, PEPCK | Represents the removal of TCA intermediates for glucose synthesis (primarily in fasted liver). pnas.orgresearchgate.net |

| [13C]Bicarbonate | Oxidative Decarboxylation | Pyruvate Dehydrogenase (PDH) | Represents direct entry of pyruvate into acetyl-CoA production, a competing pathway. nih.gov |

Gluconeogenesis and Pyruvate Recycling

Phosphoenolpyruvate Carboxykinase (PEPCK) Flux in Hepatic and Renal Gluconeogenesis

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical control point in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. researchgate.net The activity of this enzyme in the liver and kidneys, the primary sites of gluconeogenesis, can be effectively probed using 2-oxo(1-13C)propanoic acid. nih.govfrontiersin.org In the fasted liver, the metabolic flux from [1-13C]pyruvate through pyruvate carboxylase to oxaloacetate, followed by the PEPCK-mediated decarboxylation, results in a detectable signal from [13C]bicarbonate. researchgate.net The significance of this signal as a marker for hepatic gluconeogenic flux is demonstrated by studies where the administration of a PEPCK inhibitor, 3-mercaptopicolinic acid, caused the [13C]bicarbonate signal in fasted rats to nearly disappear. researchgate.net

While the liver is the main source of glucose production during fasting, the kidneys also play a significant role, which can be enhanced under certain conditions. nih.govnih.gov Interestingly, the metabolic markers for gluconeogenesis traced by [1-13C]pyruvate differ between the two organs. In the kidney, unlike the liver, the majority of [13C]bicarbonate production appears to result from PDH flux, even in the fasted state. frontiersin.org Instead, the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]aspartate serves as a more reliable marker of renal gluconeogenesis. frontiersin.org The signal from [1-13C]aspartate increases in the fasted state and is significantly diminished following PEPCK inhibition, aligning with the expected behavior of a gluconeogenic marker. frontiersin.org

Studies involving liver-specific knockout of cytosolic PEPCK (PEPCK-C) in mice have further elucidated the interplay between these organs. nih.gov These studies revealed that a deficiency in hepatic gluconeogenesis is compensated by a reciprocal upregulation of renal glucose production. nih.govnih.gov This compensatory mechanism involves increased expression of both PEPCK isozymes in the kidneys, leading to enhanced renal gluconeogenesis and cataplerosis to maintain glucose homeostasis. nih.gov

| Organ | Physiological State | Primary Gluconeogenic Marker from [1-13C]Pyruvate | Rationale / Observation |

|---|---|---|---|

| Liver | Fasted | [13C]Bicarbonate | Signal originates from PEPCK flux and is diminished by PEPCK inhibitors. researchgate.net |

| Fed | [13C]Bicarbonate (from PDH) | Gluconeogenesis is suppressed; bicarbonate signal reflects PDH activity. researcher.life | |

| Kidney | Fasted | [1-13C]Aspartate | Aspartate signal increases with fasting and decreases significantly with PEPCK inhibition. frontiersin.org |

| Fasted (Bicarbonate) | [13C]Bicarbonate (from PDH) | Bicarbonate signal is not significantly influenced by PEPCK inhibition, indicating PDH as the primary source. frontiersin.org |

Contribution of Pyruvate-derived Carbons to Glucose Synthesis

The direct contribution of carbons from the pyruvate pool to the synthesis of new glucose can be quantified using 13C-labeled tracers. Following administration of 2-oxo(1-13C)propanoic acid, the 13C label is incorporated into oxaloacetate and proceeds through the gluconeogenic pathway, ultimately appearing in the glucose molecule. By combining nuclear magnetic resonance (NMR) spectroscopy with stable isotope tracers, it is possible to determine the absolute flux rates of pathways contributing to glucose production. core.ac.uk

For example, in a study of 24-hour-fasted rats, the rate of gluconeogenesis from TCA cycle precursors, which includes the contribution from pyruvate, was measured to be 67.3 ± 5.6 μmol/kg/min. core.ac.uk This demonstrates a substantial flow of carbon from the three-carbon pyruvate molecule to the six-carbon glucose molecule.

The extent of this contribution is highly dependent on the activity of key gluconeogenic enzymes. In studies on mice with progressively reduced levels of hepatic PEPCK protein, 13C NMR analysis of glucose showed a corresponding decline in the relative flux from TCA cycle intermediates into glucose. lsuhsc.edu However, these experiments also revealed that the liver has a remarkable capacity to sustain gluconeogenesis from pyruvate-derived sources. Even in livers with as little as 10% of the normal PEPCK protein content, substantial 13C labeling was detected in glucose, indicating that the pathway, while diminished, remained active. lsuhsc.edu This highlights that while PEPCK expression level influences the rate, it is not the sole controller of hepatic gluconeogenic flux from pyruvate.

Pyruvate Recycling Pathways in Different Tissues (e.g., Brain)

Pyruvate recycling refers to metabolic pathways where intermediates of the TCA cycle, such as malate or oxaloacetate, are exported from the mitochondria and converted back into pyruvate in the cytosol. researchgate.net This process is distinct from the direct glycolytic production of pyruvate from glucose. The recycled pyruvate can then have various fates: it may be converted to lactate (termed partial recycling) or be transported back into the mitochondria to re-enter the TCA cycle (full recycling). researchgate.net

In the brain, this pathway can be traced using 13C-labeled substrates. Acetyl-CoA derived from these substrates enters the TCA cycle, and the resulting labeled intermediates can exit the cycle to form pyruvate via enzymes like malic enzyme or the sequential action of PEPCK and pyruvate kinase. researchgate.net This recycling pathway is thought to be more active when the availability of pyruvate from glycolysis is limited. researchgate.net The existence of distinct pyruvate pools within the brain has been suggested by studies using co-infusions of [1-13C]glucose and [2-13C]pyruvate, which revealed different labeling patterns in lactate, indicating complex compartmentation of pyruvate metabolism. nih.gov

Pyruvate recycling is also a significant pathway in other tissues, such as the liver. In 24-hour-fasted rats, the pyruvate cycling flux was quantified to be 154.4 ± 43.4 μmol/kg/min, a rate substantially higher than the net flux towards glucose synthesis. core.ac.uk In contrast, conditions that impair gluconeogenesis, such as the genetic knockout of hepatic PEPCK-C, lead to a marked decrease in pyruvate cycling within the liver. nih.gov

Interactions with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The pentose phosphate pathway (PPP) is a major branch of glucose metabolism that runs parallel to the upper part of glycolysis. nih.gov It does not consume or produce ATP but serves two primary functions: generating NADPH for reductive biosynthesis and antioxidant defense, and producing ribose 5-phosphate, a crucial precursor for nucleotide synthesis. nih.govkhanacademy.org The PPP consists of an irreversible oxidative phase and a reversible non-oxidative phase. youtube.com

The interaction between the PPP and the metabolism of pyruvate is indirect but significant. The PPP diverges from glycolysis at glucose 6-phosphate and re-connects by producing the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.gov Therefore, the amount of glucose-derived carbon that ultimately reaches pyruvate is directly affected by the flux of glucose 6-phosphate through the PPP.

The activity of the PPP can be assessed using specifically labeled glucose tracers. For example, when [1,2-13C2]glucose is metabolized, its journey through glycolysis yields pyruvate with two 13C atoms (M+2). However, if it first passes through the oxidative PPP, the C1 carbon is lost as CO2, and subsequent rearrangements can lead to the formation of pyruvate with one (M+1) or zero (M+0) 13C atoms in addition to the M+2 species. nih.gov Thus, the isotopic labeling pattern of pyruvate derived from labeled glucose carries an imprint of PPP activity. Although 2-oxo(1-13C)propanoic acid is introduced downstream of this metabolic branch point, understanding the influence of the PPP is crucial for correctly interpreting the dynamics of the total pyruvate pool it traces, as the PPP regulates the supply of glycolytic pyruvate.

Unusual Pyruvate Dissimilation Pathways

While pyruvate is typically dissimilated through well-established routes such as conversion to acetyl-CoA, oxaloacetate, lactate, or alanine, 13C metabolic flux analysis has revealed the existence of unusual, non-canonical pathways in certain organisms. These pathways highlight the metabolic adaptability of cells under specific physiological constraints.

A notable example was discovered in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Using 13C-labeled glycerol (B35011) and bicarbonate, researchers identified a novel route for pyruvate metabolism, which they named the GAS pathway. plos.org This pathway is essential for the slow growth of the bacterium on certain carbon sources and is characterized by the critical involvement of isocitrate lyase, a key enzyme of the glyoxylate (B1226380) shunt, which is typically associated with fatty acid metabolism. plos.org

The GAS pathway involves a unique combination of metabolic reactions. It uses the glyoxylate shunt and anaplerotic reactions, including CO2 fixation, to oxidize pyruvate. plos.org This is coupled with the activity of succinyl-CoA synthetase to generate succinyl-CoA, while exhibiting very low flux through the latter part of the TCA cycle (from succinate to oxaloacetate). plos.org The discovery of this pathway, made possible by detailed 13C isotopomer analysis, demonstrates that pyruvate can be channeled through highly specialized routes that are not active in mammalian central carbon metabolism. It underscores the power of stable isotope tracers to uncover previously unknown metabolic networks. plos.org

Applications of 2 Oxo 1 13c Propanoic Acid in Cellular and Organismal Metabolic Research

In Vitro Cellular Metabolism Studies

In vitro studies using cell cultures are fundamental to understanding the core metabolic machinery of life. The use of 2-oxo(1-13C)propanoic acid in these systems provides a direct window into intracellular metabolic fluxes, which are often rewired in disease.

Metabolic Phenotyping of Cell Lines

The characterization of metabolic activities, or metabolic phenotyping, is crucial for understanding cellular function, particularly in cancer biology. creative-proteomics.com 13C metabolic flux analysis (13C-MFA) has become a primary technique for quantifying these intracellular fluxes. creative-proteomics.comisotope.com Cancer cells famously reprogram their metabolism to support high rates of proliferation, a phenomenon known as the Warburg effect, which involves increased glucose uptake and lactate (B86563) production even in the presence of oxygen. creative-proteomics.comresearchgate.net

Using hyperpolarized [1-13C]pyruvate, researchers can monitor its conversion to key metabolites, primarily [1-13C]lactate, to probe this altered metabolism. thno.org For instance, studies on macrophage cell models have successfully used this technique to characterize the distinct glycolytic phenotypes of resting versus pro-inflammatory M1 activated macrophages. thno.org In cancer research, this method has revealed that the rate of pyruvate-to-lactate conversion is not only an indicator of malignancy but is also dependent on the availability of nutrients like glucose and glutamine in the cellular microenvironment. tum.de A study on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the conversion rate of hyperpolarized [1-13C]pyruvate to [1-13C]lactate (kpl) was surprisingly lower in the more malignant cell line, suggesting that this rate correlates more with glycolytic activity than with lactate dehydrogenase (LDH) activity alone. tum.de Similarly, in clear cell renal cell carcinoma, an increased pyruvate-to-lactate exchange rate was correlated with higher tumor grade and the expression of the monocarboxylate transporter 1 (MCT1), a key protein for pyruvate (B1213749) uptake. nih.gov

| Cell Line/Model | Key Finding with [1-13C]Pyruvate | Significance |

| J774A.1 Macrophages | Elevated [1-13C]lactate production upon M1 polarization (activation). thno.org | Demonstrates a distinct glycolytic phenotype in inflammatory states. thno.org |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Conversion rate to lactate (kpl) depends on glucose/glutamine levels and is lower in the more malignant MDA-MB-231 cells. tum.de | kpl values reflect glycolytic activity and are sensitive to the nutritional state of cancer cells. tum.de |

| Renal Cell Carcinoma (UOK 262) | Demonstrates production of [1-13C]lactate from [1-13C]pyruvate due to upregulated glycolysis. nih.gov | Confirms the glycolytic phenotype common in malignant tumors. nih.gov |

| Clear Cell Renal Cell Carcinoma (ccRCC) Patients | The apparent exchange rate constant (kPL) between pyruvate and lactate correlates with increasing tumor grade. nih.gov | Provides a non-invasive imaging biomarker for tumor aggressiveness. nih.gov |

Investigation of Bacterial Metabolism and Biofilm Growth

Stable isotope tracing is a powerful tool for elucidating the metabolic networks of microorganisms. osti.gov Studies using 2-oxo(1-13C)propanoic acid and its isotopomers have revealed divergent metabolic pathways between bacteria and mammalian cells. A key finding is the ability of pathogenic bacteria like E. coli and S. aureus to rapidly metabolize [2-13C]pyruvate into [1-13C]acetate. nih.gov This conversion is not observed in representative mammalian cancer or immune cells, which predominantly produce [1-13C]lactate. nih.gov This metabolic distinction presents an opportunity to develop methods for specifically detecting living bacteria. nih.gov

| Organism | Labeled Substrate | Key Metabolic Product(s) | Comparison to Mammalian Cells |

| E. coli | [2-13C]pyruvate | [1-13C]acetate nih.gov | Mammalian cells produce [1-13C]lactate, not acetate. nih.gov |

| S. aureus | [2-13C]pyruvate | [1-13C]acetate nih.gov | Mammalian cells produce [1-13C]lactate, not acetate. nih.gov |

| Renal Cell Carcinoma | [1-13C]pyruvate | [1-13C]lactate nih.gov | N/A |

| Activated Macrophages | [1-13C]pyruvate | [1-13C]lactate nih.gov | N/A |

Ex Vivo and Perfused Organ Model Systems

Ex vivo systems, such as isolated perfused organs and precision-cut tissue slices, bridge the gap between in vitro cell culture and in vivo studies. They allow for the investigation of metabolism in the context of intact tissue architecture and multicellular interactions while maintaining precise experimental control.

Cardiac Metabolism in Isolated Perfused Hearts

The isolated perfused heart (e.g., via the Langendorff method) is a classic model for studying cardiac physiology and metabolism. nih.gov The use of hyperpolarized [1-13C]pyruvate in this system allows for the real-time assessment of myocardial substrate selection. nih.gov Upon administration to the heart, the 13C label is traced as pyruvate is converted into three key metabolites, each reflecting the activity of a specific enzyme:

[1-13C]Lactate: Produced via lactate dehydrogenase (LDH), reflecting glycolytic flux. nih.gov

[1-13C]Alanine: Produced via alanine (B10760859) transaminase (ALT). researchgate.net

[13C]Bicarbonate: Produced from the decarboxylation of pyruvate by the pyruvate dehydrogenase (PDH) complex, indicating entry into the TCA cycle for oxidative metabolism. nih.govahajournals.orgpnas.org

This technique has been used to characterize metabolic activity in healthy and diseased hearts. nih.gov For example, in a pig model of heart failure, serial examinations using hyperpolarized pyruvate demonstrated that pyruvate oxidation via PDH was maintained until the late stages of dilated cardiomyopathy. researchgate.net These ex vivo studies have been foundational for translating the technology to non-invasively assess cardiac metabolism in humans. ahajournals.orgnih.gov

| Detected Metabolite | Corresponding Enzyme | Metabolic Pathway Indicated |

| [1-13C]Lactate | Lactate Dehydrogenase (LDH) nih.gov | Anaerobic Glycolysis |

| [1-13C]Alanine | Alanine Transaminase (ALT) researchgate.net | Amino Acid Metabolism |

| [13C]Bicarbonate | Pyruvate Dehydrogenase (PDH) nih.govpnas.org | Oxidative Metabolism (TCA Cycle Entry) |

| [1-13C]Aspartate | Transamination | TCA Cycle Anaplerosis/Cataplerosis |

Hepatic Metabolism in Perfused Liver Models

The liver has a uniquely complex and flexible metabolism compared to the heart. In addition to PDH-mediated oxidation, pyruvate in the liver can enter the TCA cycle via pyruvate carboxylase (PC) in an anaplerotic reaction, a key step in gluconeogenesis (the synthesis of glucose). nih.govnih.gov Studies using hyperpolarized [1-13C]pyruvate in perfused mouse livers have successfully detected this anaplerotic flux. pnas.org

Within seconds of administering [1-13C]pyruvate, signals from not only lactate and alanine but also TCA cycle intermediates like [1-13C]malate and [1-13C]aspartate can be detected. pnas.org The appearance of these metabolites provides a direct measure of pyruvate carboxylase activity. pnas.orgismrm.org The metabolic profile changes depending on the physiological state; for instance, flux through pyruvate carboxylase dominates under fasted conditions, whereas flux through pyruvate dehydrogenase is dominant in the fed state. nih.gov Furthermore, other pyruvate isotopomers, such as [2-13C]pyruvate, have been used in perfused livers to monitor the synthesis of [1-13C]glycogen. mdpi.com

| Metabolic Pathway | Key Enzyme(s) | Detected 13C Metabolites from [1-13C]Pyruvate | Physiological State |

| Oxidative Decarboxylation | Pyruvate Dehydrogenase (PDH) | [13C]Bicarbonate nih.gov | Dominant in fed state nih.gov |

| Anaplerosis / Gluconeogenesis | Pyruvate Carboxylase (PC) | [1-13C]Malate, [1-13C]Aspartate pnas.org | Dominant in fasted state pnas.orgnih.gov |

| Transamination | Alanine Transaminase (ALT) | [1-13C]Alanine escholarship.org | Active in both fed and fasted states |

| Reduction | Lactate Dehydrogenase (LDH) | [1-13C]Lactate escholarship.org | Active in both fed and fasted states |

Precision-Cut Tissue Slice Metabolism

Precision-cut liver slices (PCLS) are an ex vivo model that preserves the natural architecture and cellular diversity of the liver, making them highly relevant for metabolic studies. nih.govalspi.com This model has been successfully integrated with hyperpolarized [1-13C]pyruvate to monitor metabolism in real-time within an NMR spectrometer. nih.gov

In a study using PCLS from healthy mice, researchers were able to maintain the viability of the slices for over 2.5 hours while continuously monitoring metabolic activity. nih.gov Following injections of hyperpolarized [1-13C]pyruvate, both [1-13C]lactate and [1-13C]alanine signals were detected, allowing for the quantification of LDH and ALT enzyme activities, respectively. nih.govresearchgate.net This approach revealed that the rate of alanine production was approximately 2.3 times higher than that of lactate production in healthy, well-perfused liver tissue, providing a quantitative benchmark for the metabolic state of the liver. nih.govresearchgate.net This methodology holds promise for future applications in studying liver biopsies from patients. nih.gov

| Parameter | Finding | Significance |

| Metabolites Detected | [1-13C]Lactate and [1-13C]Alanine nih.gov | Allows for simultaneous measurement of LDH and ALT activity. nih.gov |

| Enzyme Activity Ratio | Alanine production was ~2.3 times higher than lactate production. nih.gov | Provides a quantitative measure of the metabolic state in healthy liver tissue. nih.gov |

| Model Viability | PCLS remained viable for >2.5 hours in the spectrometer. nih.gov | Confirms the suitability of PCLS for dynamic metabolic studies. nih.gov |

In Vivo Animal Models

The use of 2-oxo(1-13C)propanoic acid in animal models has enabled researchers to investigate metabolic processes in a complex, whole-organism context. This has been particularly insightful for understanding the interplay between different organs and tissues in maintaining metabolic homeostasis.

Assessment of Brain Metabolism and Pyruvate Recycling

In the field of neuroscience, 2-oxo(1-13C)propanoic acid has been instrumental in non-invasively assessing brain metabolism. Studies using hyperpolarized [2-13C]pyruvate have demonstrated the feasibility of monitoring cerebral energy metabolism in real-time. nih.govnih.gov Following administration, the conversion of [2-13C]pyruvate to [2-13C]lactate and [5-13C]glutamate can be dynamically measured, providing a window into the metabolic activity of the brain. nih.govnih.gov These investigations have successfully determined metabolite kinetics and conversion rates, offering valuable data on the metabolic processes within the healthy brain. nih.govnih.gov

Renal Gluconeogenesis and Metabolism

The kidneys play a crucial, yet often overlooked, role in glucose homeostasis. Studies utilizing 2-oxo(1-13C)propanoic acid alongside other stable isotopes have elucidated the significant contribution of the kidneys to gluconeogenesis, particularly under conditions of impaired liver function. nih.govnih.govresearchgate.net In animal models with a liver-specific knockout of cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C), a key enzyme in gluconeogenesis, a remarkable compensatory increase in renal glucose production was observed. nih.govnih.govresearchgate.net This research demonstrated that the kidneys can substantially increase their gluconeogenic and oxidative metabolic fluxes to maintain euglycemia when hepatic glucose production is compromised. nih.govnih.govresearchgate.net

Investigation of Metabolic Rewiring in Pathological States

A hallmark of many diseases, including cancer and heart disease, is a significant alteration in cellular metabolism. 2-oxo(1-13C)propanoic acid has been a key tool in unraveling the complexities of this metabolic rewiring.

Cancer Cell Metabolism and Tumor Microenvironment

The metabolic landscape of cancer is characterized by profound changes, often referred to as metabolic reprogramming or the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. mdpi.comresearchgate.netdntb.gov.uanih.gov The use of 13C-labeled substrates, including 2-oxo(1-13C)propanoic acid, has been pivotal in studying these alterations. mdpi.com Isotope tracing studies have helped to delineate the metabolic pathways that are dysregulated in cancer cells and how these cells utilize nutrients to support their rapid proliferation. mdpi.comnih.gov

Furthermore, the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, significantly influences cancer cell metabolism. nih.govcancer.govsci-hub.se Research has shown that the metabolic interplay between cancer cells and the surrounding stromal cells is a critical factor in tumor progression. dntb.gov.uamdpi.com Stable isotope tracing has been instrumental in dissecting this complex metabolic crosstalk within the tumor microenvironment. sci-hub.se

Metabolic Alterations in Cardiomyopathy and Heart Disease

The heart has a high energy demand and relies on the efficient metabolism of substrates like fatty acids and glucose. nih.govmdpi.com In pathological conditions such as cardiomyopathy and heart failure, there is a significant shift in the heart's energy metabolism. nih.govnih.govscispace.commdpi.com This often involves a switch from the preferential use of fatty acids towards a greater reliance on glucose. nih.govmdpi.com Studies investigating these metabolic alterations have provided insights into the mechanisms underlying cardiac dysfunction. nih.govnih.govmdpi.com While direct studies using 2-oxo(1-13C)propanoic acid in this specific context are part of a broader research area, the principles of metabolic tracing are fundamental to understanding these pathological shifts in cardiac metabolism.

| Research Area | Model System | Key Findings | References |

| Brain Metabolism | Human Volunteers | Dynamic conversion of hyperpolarized [2-13C]pyruvate to [2-13C]lactate and [5-13C]glutamate observed, allowing for measurement of metabolite kinetics. | nih.gov, nih.gov |

| Renal Gluconeogenesis | Mice with hepatic PEPCK-C knockout | Compensatory increase in renal glucose production and oxidative metabolism to maintain glucose homeostasis. | nih.gov, nih.gov, researchgate.net |

| Cancer Metabolism | Various cancer models | Elucidation of metabolic rewiring (Warburg effect) and the influence of the tumor microenvironment on cancer cell metabolism. | mdpi.com, researchgate.net, dntb.gov.ua, nih.gov, mdpi.com, cancer.gov, sci-hub.se |

| Cardiac Metabolism | Models of heart disease | Shift in substrate utilization from fatty acids to glucose in failing hearts. | nih.gov, nih.gov, scispace.com, mdpi.com, mdpi.com |

Hepatic Metabolic Disorders (e.g., Type 2 Diabetes)

The liver is a central organ in maintaining glucose homeostasis. In metabolic disorders such as Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD), hepatic glucose metabolism is significantly altered. nih.govnih.gov A key pathological feature of T2D is excessive hepatic glucose production (HGP) due to insulin (B600854) resistance, which contributes significantly to hyperglycemia. researchgate.net The use of 2-oxo(1-13C)propanoic acid, or [1-13C]pyruvate, as a metabolic tracer offers a powerful, non-invasive method to probe the specific enzymatic pathways that are dysregulated in the diabetic liver. nih.gov

By employing techniques like Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C-NMRS), particularly with hyperpolarization to enhance the signal by over 10,000 times, researchers can track the real-time metabolic fate of injected [1-13C]pyruvate within the liver. nih.govnih.govbioscientifica.com This allows for the in vivo quantification of flux through critical metabolic nodes, including gluconeogenesis, the Tricarboxylic Acid (TCA) cycle, and lactate and alanine metabolism. nih.govresearchgate.net

Detailed Research Findings

Research utilizing [1-13C]pyruvate has provided crucial insights into the metabolic reprogramming of the liver in diabetic states. Studies in both human subjects and animal models have consistently demonstrated that T2D is associated with augmented rates of hepatic gluconeogenesis. nih.govnih.gov

In a high-fat diet-induced mouse model of T2D, hyperpolarized 13C-MRS revealed that the conversion of [1-13C]pyruvate into the gluconeogenic intermediates [1-13C]malate and [1-13C]aspartate was significantly higher compared to control mice. researchgate.net This points to an increased flux through pyruvate carboxylase (PC), the enzyme that converts pyruvate to oxaloacetate, a primary step in gluconeogenesis. researchgate.net This finding establishes elevated PC flux as a key metabolic phenotype of increased HGP in the development of diabetes. researchgate.net

Conversely, studies in patients with poorly controlled insulin-dependent diabetes have shown that while gluconeogenesis is augmented, the relative contribution of pyruvate oxidation to the TCA cycle flux is decreased by approximately 30%. nih.gov This indicates a metabolic shift where the liver prioritizes glucose production over glucose oxidation. The conversion of [1-13C]pyruvate to [13C]bicarbonate serves as a marker for the activity of the pyruvate dehydrogenase (PDH) complex, which is the gateway for pyruvate to enter the TCA cycle. nih.govbioscientifica.com

Furthermore, [1-13C]pyruvate is used to assess the activity of lactate dehydrogenase (LDH) and alanine aminotransferase (ALT), which convert pyruvate to lactate and alanine, respectively. nih.gov In a guinea pig model of NAFLD induced by a life-long Western diet, hyperpolarized MRS showed a decreased time-to-peak for lactate production from [1-13C]pyruvate, which correlated with increased ex vivo LDH activity. nih.govbiorxiv.org This suggests that fat accumulation in the liver is associated with a shift toward anaerobic glycolytic metabolism. biorxiv.org

The table below summarizes the key metabolic pathways investigated using [1-13C]pyruvate and the typical findings in hepatic metabolic disorders.

| Metabolic Pathway | Key Enzyme | [1-13C]Pyruvate Metabolite(s) Measured | Significance in Hepatic Metabolism | Observed Change in T2D/MASLD |

|---|---|---|---|---|

| Gluconeogenesis | Pyruvate Carboxylase (PC) | [1-13C]Malate, [1-13C]Aspartate | Rate-limiting step for glucose synthesis from pyruvate. | Increased Flux researchgate.net |

| TCA Cycle Entry (Pyruvate Oxidation) | Pyruvate Dehydrogenase (PDH) | [13C]Bicarbonate | Commits pyruvate to oxidative metabolism for energy production. | Relatively Decreased Flux nih.gov |

| Lactate Metabolism | Lactate Dehydrogenase (LDH) | [1-13C]Lactate | Reflects cellular redox state and anaerobic metabolism. | Altered Dynamics/Increased in MASLD nih.govbiorxiv.org |

| Alanine Metabolism | Alanine Aminotransferase (ALT) | [1-13C]Alanine | Links carbohydrate and amino acid metabolism. | Potentially Altered nih.gov |

The following table details specific findings from key research studies using [1-13C]pyruvate to investigate hepatic metabolic disorders.

| Study Focus | Model System | Key Findings with [1-13C]Pyruvate | Conclusion | Reference |

|---|---|---|---|---|